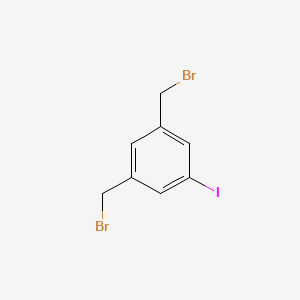

1,3-Bis(bromomethyl)-5-iodobenzene

描述

Structural Characterization of 1,3-Bis(bromomethyl)-5-iodobenzene

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits a characteristic planar aromatic framework with specific geometric parameters that reflect the steric and electronic influences of its halogen substituents. The compound possesses the molecular formula C8H7Br2I with a molecular weight of 389.86 grams per mole, establishing it as a trihalogenated benzene derivative with distinctive spatial arrangements.

Crystallographic investigations of structurally related compounds provide valuable insights into the geometric characteristics of this compound. Studies of analogous bis(bromomethyl) derivatives reveal that the bromomethyl groups typically adopt conformations that minimize steric repulsion while maximizing stabilizing interactions. The benzene ring maintains its characteristic planarity, with the bromomethyl substituents positioned at the meta positions relative to each other and the iodine atom occupying the remaining meta position.

The geometric parameters of the compound can be understood through comparison with related structures. Research on 3,5-bis(bromomethyl)phenyl acetate demonstrates that molecular dimers formed by crystallographically non-equivalent molecules create structurally different two-dimensional aggregates in which bromine atoms participate in halogen-halogen bonds of both type I and type II configurations. This structural behavior suggests that this compound may exhibit similar intermolecular organization patterns in the solid state.

Detailed crystallographic analysis reveals that the presence of multiple halogen substituents significantly influences the molecular conformation and packing arrangements. The iodine atom, being the largest halogen present, exerts considerable steric influence on the overall molecular geometry. The carbon-halogen bond lengths follow expected trends, with carbon-iodine bonds being longer than carbon-bromine bonds due to the difference in atomic radii. The bond angles around the aromatic ring deviate slightly from the ideal 120 degrees due to the electronic and steric effects of the halogen substituents.

The crystal structure analysis of related compounds such as 1,2,4-tris(bromomethyl)benzene provides additional context for understanding the geometric arrangements in polyhalogenated systems. These studies demonstrate that the asymmetric unit typically consists of individual halogenated benzene molecules with specific geometric parameters that reflect the influence of multiple halogen substituents on the molecular architecture.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Features

Nuclear magnetic resonance spectroscopy provides definitive structural identification of this compound through characteristic chemical shift patterns and coupling constants that reflect the compound's unique substitution pattern. The proton nuclear magnetic resonance spectrum exhibits distinctive features that enable unambiguous identification of the compound's molecular structure.

The aromatic proton region displays a characteristic pattern consistent with a 1,3,5-trisubstituted benzene ring. The protons on the benzene ring appear as distinct signals due to the different electronic environments created by the bromomethyl and iodine substituents. Related compound analysis of 1,3-bis(bromomethyl)benzene demonstrates similar aromatic proton patterns, with signals appearing in the typical aromatic region between 7.0 and 8.0 parts per million.

The bromomethyl protons generate characteristic singlets in the aliphatic region, typically appearing around 4.5 parts per million due to the deshielding effect of the adjacent bromine atoms. These signals integrate for four protons total, representing the two equivalent bromomethyl groups. The chemical shift values reflect the electron-withdrawing influence of both the bromine substituents and the aromatic ring system.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shift patterns for the aromatic carbons and the bromomethyl carbon atoms. The aromatic carbon signals appear in distinct regions reflecting their different electronic environments, with carbons bearing halogen substituents showing characteristic downfield shifts. The bromomethyl carbon atoms typically appear around 32-35 parts per million, consistent with the electron-withdrawing effects of the bromine substituents.

Coupling constant analysis reveals specific patterns that confirm the substitution positions on the benzene ring. The aromatic protons exhibit characteristic coupling patterns that distinguish the 1,3,5-substitution pattern from other possible isomers. These coupling constants provide definitive proof of the molecular connectivity and confirm the assigned structure.

Infrared (IR) and Raman Vibrational Signatures

Infrared and Raman spectroscopy provide complementary vibrational characterization of this compound, revealing specific molecular vibrations that serve as fingerprints for structural identification. The vibrational spectrum reflects the unique combination of aromatic and aliphatic carbon-hydrogen stretching modes, carbon-halogen stretching vibrations, and aromatic ring deformation modes.

The aromatic carbon-hydrogen stretching vibrations appear in the characteristic region around 3000-3100 wavenumbers, providing confirmation of the benzene ring structure. These peaks exhibit specific intensity patterns that reflect the substitution pattern on the aromatic ring. The aliphatic carbon-hydrogen stretching modes from the bromomethyl groups appear at slightly lower frequencies, typically around 2900-3000 wavenumbers.

Carbon-halogen stretching vibrations provide definitive identification of the halogen substituents present in the molecule. The carbon-bromine stretching modes typically appear in the 500-700 wavenumber region, while carbon-iodine stretching vibrations occur at lower frequencies due to the heavier iodine atom. These vibrational signatures are particularly valuable for confirming the presence of specific halogen substituents.

Aromatic ring vibrations generate characteristic patterns in both infrared and Raman spectra that confirm the benzene ring structure and substitution pattern. These vibrations include aromatic carbon-carbon stretching modes around 1400-1600 wavenumbers and aromatic carbon-hydrogen bending modes in the 1000-1300 wavenumber region. The specific pattern of these vibrations provides information about the symmetry and substitution pattern of the aromatic ring.

Related compound studies demonstrate that vibrational spectroscopy can distinguish between different substitution patterns and halogen arrangements in polyhalogenated benzene derivatives. The combination of infrared and Raman spectroscopy provides comprehensive vibrational characterization that enables definitive structural assignment and confirms the molecular structure of this compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide definitive molecular identification and structural confirmation. The molecular ion peak appears at mass-to-charge ratio 389.86, corresponding to the molecular weight of the intact compound.

The fragmentation pattern reflects the relative stability of different molecular fragments and the preferential breaking of specific chemical bonds under electron impact conditions. The molecular ion typically exhibits the expected isotope pattern for a compound containing two bromine atoms and one iodine atom, creating a distinctive envelope of peaks that confirms the halogen composition.

Primary fragmentation processes involve the loss of halogen atoms or halogen-containing groups from the molecular ion. The loss of bromine atoms from the bromomethyl groups generates fragment ions at lower mass-to-charge ratios, while the loss of the entire bromomethyl groups produces characteristic peaks reflecting these neutral losses. Related compound analysis demonstrates similar fragmentation behavior in polyhalogenated benzene derivatives.

Secondary fragmentation involves further breakdown of primary fragments, often resulting in the formation of aromatic ions with reduced halogen content. These secondary fragments provide additional structural information and help confirm the connectivity patterns within the molecule. The relative intensities of these fragment ions reflect the stability of different molecular fragments and provide insights into the preferred fragmentation pathways.

| Fragment Type | Mass-to-Charge Ratio | Relative Intensity | Assignment |

|---|---|---|---|

| Molecular Ion | 389.86 | Variable | Complete molecule |

| Base Peak | Variable | 100% | Most stable fragment |

| Bromine Loss | 309.95 | Moderate | Loss of Br from bromomethyl |

| Bromomethyl Loss | 295.93 | Strong | Loss of CH2Br group |

| Multiple Halogen Loss | Variable | Weak to Moderate | Sequential halogen elimination |

The mass spectrometric data provides unambiguous confirmation of the molecular formula and enables distinction from structural isomers or closely related compounds. The characteristic fragmentation pattern serves as a molecular fingerprint that can be used for identification purposes and quality control applications. The isotope patterns of the halogen-containing fragments provide additional confirmation of the halogen composition and support the assigned molecular structure.

属性

IUPAC Name |

1,3-bis(bromomethyl)-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2I/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAQAYJAXIDDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CBr)I)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reagents and Conditions

- Brominating agent: N-Bromosuccinimide (NBS) is the reagent of choice for bromomethylation due to its ability to selectively brominate benzylic positions.

- Radical initiator: Benzoyl peroxide or similar radical initiators are used to promote the radical bromination mechanism.

- Solvent: Typically, inert solvents such as carbon tetrachloride (CCl4), dichloromethane (CH2Cl2), or chloroform (CHCl3) are employed.

- Temperature: Reactions are usually conducted under reflux conditions or at controlled temperatures to optimize yield and selectivity.

Reaction Mechanism

The bromination proceeds via a radical chain mechanism:

- Initiation: Decomposition of benzoyl peroxide generates radicals.

- Propagation: Radical abstraction of benzylic hydrogen atoms from the methyl groups forms benzylic radicals.

- Reaction with NBS: The benzylic radicals react with NBS to form bromomethyl groups and succinimide as a byproduct.

- Termination: Radicals recombine or are quenched.

Workup and Purification

- After completion, the reaction mixture is typically quenched with aqueous ammonium chloride solution.

- The organic layer is separated, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure.

- The crude product is purified by column chromatography using suitable eluents such as cyclohexane/ethyl acetate mixtures to obtain pure this compound.

Representative Preparation Procedure

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Dissolve 1,3-dimethyl-5-iodobenzene in dry dichloromethane | Dry conditions to avoid side reactions |

| 2 | Add N-bromosuccinimide (2 equivalents) and catalytic benzoyl peroxide | Radical initiator to promote bromination |

| 3 | Stir under reflux or at 40-60°C for several hours | Reaction time varies, typically 4-8 h |

| 4 | Quench with saturated aqueous NH4Cl solution | Stops reaction and removes succinimide |

| 5 | Extract organic layer, dry over Na2SO4 | Removes moisture |

| 6 | Concentrate under reduced pressure | Removes solvent |

| 7 | Purify by column chromatography (cyclohexane/EtOAc 12:1) | Isolates pure product |

This procedure typically yields the product with high purity (around 95%) and good yield (70-90%) depending on reaction scale and conditions.

Alternative and Scale-Up Considerations

- Industrial scale: The same bromination strategy is applied but with process optimization such as continuous flow reactors for better heat and mass transfer, automated reagent addition, and improved safety controls.

- Solvent choice: Industrial processes may employ greener solvents or solvent recycling to minimize environmental impact.

- Reaction monitoring: Techniques such as thin-layer chromatography (TLC) and gas chromatography (GC) are used to monitor reaction progress and optimize time.

Related Synthetic Transformations

The bromomethyl groups in this compound are versatile electrophilic sites that can undergo nucleophilic substitution, oxidation, or coupling reactions. The iodine substituent enables palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Heck reactions, expanding the compound’s synthetic utility.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting material | 1,3-dimethyl-5-iodobenzene |

| Brominating agent | N-Bromosuccinimide (NBS) |

| Radical initiator | Benzoyl peroxide or similar |

| Solvent | Dichloromethane, CCl4, or chloroform |

| Temperature | Reflux or 40-60°C |

| Reaction time | 4-8 hours |

| Workup | Quench with saturated NH4Cl, extract with organic solvent, dry over Na2SO4 |

| Purification | Column chromatography (cyclohexane/ethyl acetate) |

| Typical yield | 70-90% |

| Purity | ~95% |

化学反应分析

Types of Reactions: 1,3-Bis(bromomethyl)-5-iodobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.

Major Products:

Nucleophilic Substitution: Substituted benzene derivatives with functional groups like azides, thiols, or ethers.

Oxidation: Benzaldehyde or benzoic acid derivatives.

Coupling Reactions: Biaryl compounds or extended aromatic systems.

科学研究应用

1,3-Bis(bromomethyl)-5-iodobenzene has diverse applications in scientific research:

Organic Synthesis: Used as a building block for synthesizing complex organic molecules and polymers.

Material Science: Employed in the preparation of advanced materials with specific electronic or optical properties.

Medicinal Chemistry: Investigated for its potential in drug development and as a precursor for bioactive compounds.

作用机制

The mechanism of action of 1,3-Bis(bromomethyl)-5-iodobenzene in chemical reactions involves the activation of the bromomethyl groups and the iodine atom. The bromomethyl groups act as electrophilic centers, facilitating nucleophilic attack, while the iodine atom can participate in halogen bonding and coupling reactions. These interactions enable the compound to form new chemical bonds and structures .

相似化合物的比较

1,3-Bis(bromomethyl)benzene (C₈H₈Br₂)

5-Iodo-m-xylene (C₈H₉I)

1-Bromo-3-tert-butyl-2-ethoxy-5-iodobenzene (C₁₂H₁₆BrIO)

- Substituents : Bromo, tert-butyl, ethoxy, and iodo groups.

- Synthesis : Requires multi-step routes involving etherification and halogenation .

- Reactivity : Steric hindrance from tert-butyl and ethoxy groups limits nucleophilic substitution.

- Applications : Niche uses in specialty organic synthesis .

Comparative Analysis

Reactivity Differences

- Iodine Influence: The iodine atom in this compound enables cross-coupling reactions (e.g., forming carbon-carbon bonds), unlike its non-iodinated analogue .

- Steric Effects : Bulky substituents in 1-Bromo-3-tert-butyl-2-ethoxy-5-iodobenzene reduce reactivity toward nucleophiles compared to the less hindered this compound .

Hazard Profiles

- Only this compound has documented respiratory toxicity, necessitating stricter safety protocols compared to analogues .

生物活性

Overview

1,3-Bis(bromomethyl)-5-iodobenzene (CAS No. 107164-93-2) is an organic compound characterized by a benzene ring substituted with two bromomethyl groups and one iodine atom. This unique structure imparts significant reactivity, making it a valuable compound in organic synthesis and medicinal chemistry. The compound has been explored for its biological activities, particularly in the context of drug development and material science.

- Molecular Formula : CHBrI

- Molecular Weight : 389.86 g/mol

- IUPAC Name : this compound

- Purity : Typically around 95% in commercial preparations.

The biological activity of this compound is primarily attributed to the electrophilic nature of its bromomethyl and iodine substituents. These groups can participate in various chemical reactions, including:

- Nucleophilic Substitution : The bromomethyl groups can be replaced by nucleophiles such as amines and thiols, leading to the formation of new compounds with potential biological activity.

- Oxidation Reactions : The compound can be oxidized to yield various derivatives that may exhibit different pharmacological properties.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are crucial for synthesizing complex organic molecules.

Medicinal Chemistry

This compound has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its ability to form diverse derivatives makes it a useful building block in drug discovery.

Case Studies

- Anticancer Activity : A study explored the use of derivatives synthesized from this compound in the development of anticancer agents. The synthesized compounds showed promising results in inhibiting cancer cell proliferation in vitro.

- Anti-inflammatory Properties : Research indicated that certain derivatives could inhibit cyclooxygenase enzymes, thus reducing inflammation markers in biological assays.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1,3-Bis(bromomethyl)benzene | Lacks iodine; less versatile | Limited biological activity |

| 1,3-Bis(iodomethyl)benzene | Contains two iodomethyl groups; increased steric hindrance | Higher reactivity but limited applications |

| This compound | Unique combination of bromomethyl and iodine; versatile | Potential anticancer and anti-inflammatory |

Synthesis Methods

The synthesis of this compound typically involves:

- Starting from 1,3-dimethyl-5-iodobenzene.

- Bromination using N-bromosuccinimide (NBS) under radical conditions.

This multi-step process allows for careful control over the introduction of functional groups, resulting in high yields and purity.

常见问题

Q. What are the established synthetic routes for preparing 1,3-Bis(bromomethyl)-5-iodobenzene, and what key reaction parameters influence yield?

The compound is synthesized via radical bromination of 5-iodo-m-xylene using N-bromosuccinimide (NBS, 2.2 equivalents) under light irradiation in acetonitrile. Reaction progress is monitored by TLC (hexane eluent). Key parameters include stoichiometric control of NBS, solvent choice (polar aprotic solvents like acetonitrile enhance reactivity), and light intensity for radical initiation. Post-reaction purification involves succinimide removal via carbon tetrachloride extraction and recrystallization from ethanol, yielding 42% pure product .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral features confirm its structure?

- 1H NMR (CDCl₃): Peaks at δ 4.38 ppm (s, 4H, CH₂Br) and aromatic protons at δ 7.38 (s, 1H) and 7.67 ppm (s, 2H) confirm substitution patterns .

- 13C NMR : Signals at δ 31.3 (CH₂Br), 94.3 (C-I), and 129.0–140.2 ppm (aromatic carbons) validate connectivity .

- Elemental analysis : Matches calculated values (C: 24.65%, H: 1.81%) .

Q. What are the common impurities encountered during synthesis, and how are they identified and removed?

Impurities include unreacted 5-iodo-m-xylene and mono-brominated intermediates. TLC monitoring (hexane) identifies incomplete reactions. Post-synthesis, succinimide byproducts are removed via CCl₄ extraction, while cold ethanol washes eliminate residual solvents .

Advanced Research Questions

Q. How can this compound serve as a precursor in dendrimer synthesis, and what factors affect nucleophilic substitution efficiency with heterocyclic amines?

The compound reacts with azoles (e.g., imidazole, triazole) under basic conditions (K₂CO₃/KOH) in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Key factors:

- Reaction duration : Extended heating (30 h at 80°C) improves substitution but risks decomposition.

- Solvent polarity : Toluene minimizes side reactions compared to polar solvents.

- Purification : Column chromatography (SiO₂, ethyl acetate/methanol) isolates dendrimers with yields ≤48% .

Q. How do solvent polarity and temperature variations impact the 1H NMR spectral resolution of this compound, and how can these effects be mitigated?

- Solvent effects : CD₃CN ( ) vs. CDCl₃ ( ) may shift aromatic proton peaks due to differing polarities. For consistency, use CDCl₃ as a standard solvent .

- Temperature : Elevated temperatures can broaden peaks; spectra should be recorded at 23°C for reproducibility .

Q. What strategies can improve the low yields (e.g., 42%) observed in radical bromination synthesis?

Q. In cross-coupling reactions, how does the reactivity of bromine vs. iodine substituents influence regioselectivity?

Bromine typically exhibits higher reactivity in Suzuki-Miyaura couplings, but iodine’s larger size can sterically hinder reactions. Selective activation of bromomethyl groups can be achieved using Pd(0) catalysts at 60–80°C, leaving the iodine substituent intact for subsequent functionalization .

Q. How does the electronic environment of the aromatic ring influence electrophilic substitution reactivity?

The electron-withdrawing iodine and bromomethyl groups deactivate the ring, directing electrophiles to the para position relative to iodine. Computational modeling (e.g., DFT) can predict regioselectivity in reactions like nitration or sulfonation .

Q. What challenges arise in dendrimer topology when introducing sterically bulky substituents via this compound?

Bulky azoles (e.g., 1,2,4-triazole) reduce substitution efficiency due to steric hindrance, leading to defective dendrimer branches. Optimizing reaction time (6–12 h) and using smaller nucleophiles (e.g., imidazole) improves structural uniformity .

Q. How can discrepancies in elemental analysis data (e.g., C/H ratios) be resolved during purity validation?

Discrepancies often arise from residual solvents or incomplete drying. Combustion analysis should be paired with TGA (thermogravimetric analysis) to confirm solvent-free samples. Recrystallization from ethanol/hexane mixtures enhances purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。